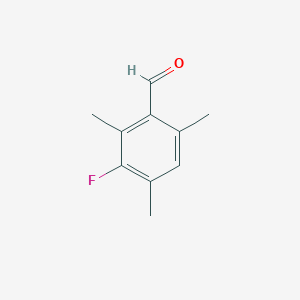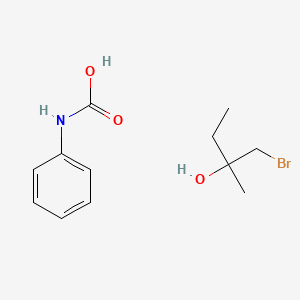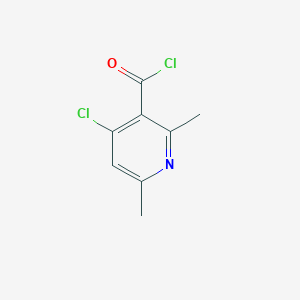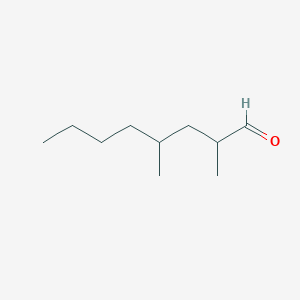
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-(Pyrrol-1-ylmethyl)pyridine and 2,4,6-trinitrophenol. 4-(Pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrole group, which can be used in various organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using concentrated nitric acid and sulfuric acid . The reaction proceeds through the formation of intermediate nitrophenols, which are further nitrated to yield 2,4,6-trinitrophenol. The reaction conditions require careful control of temperature and acid concentrations to ensure high yields and minimize by-products.
For 4-(Pyrrol-1-ylmethyl)pyridine, the synthesis can be achieved through the reaction of pyridine with pyrrole in the presence of a suitable catalyst. This reaction often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole, facilitating its nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production facilities are designed to handle the exothermic nature of the nitration reaction and to ensure the safe disposal of waste acids.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to picramic acid using reducing agents like sodium sulfide.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nitro groups.
4-(Pyrrol-1-ylmethyl)pyridine can undergo:
Electrophilic substitution: The pyrrole ring can be substituted at the 2-position due to its electron-rich nature.
Nucleophilic addition: The pyridine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Sodium sulfide or other mild reducing agents.
Substitution Reactions: Bromine water for bromination, nitric acid for nitration.
Major Products
Reduction of 2,4,6-Trinitrophenol: Picramic acid.
Substitution of 4-(Pyrrol-1-ylmethyl)pyridine: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its high explosive power.
Dyes: As a yellow dye in various applications.
Medical Treatments: Historically used as an antiseptic and burn treatment.
4-(Pyrrol-1-ylmethyl)pyridine is used in:
Organic Synthesis: As a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action for 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to its antiseptic properties .
For 4-(Pyrrol-1-ylmethyl)pyridine, its mechanism of action in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic explosive with similar properties but different applications.
2,4-Dinitrophenol: Less explosive but used in different industrial applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high explosive power and its historical use in medical treatments . 4-(Pyrrol-1-ylmethyl)pyridine is unique due to its dual heterocyclic structure, which provides versatility in organic synthesis .
Propiedades
Número CAS |
88297-20-5 |
|---|---|
Fórmula molecular |
C16H13N5O7 |
Peso molecular |
387.30 g/mol |
Nombre IUPAC |
4-(pyrrol-1-ylmethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.C6H3N3O7/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H |
Clave InChI |
JMWJLDVHXUVABX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)




![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
